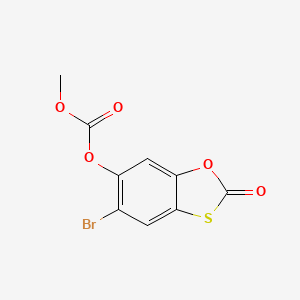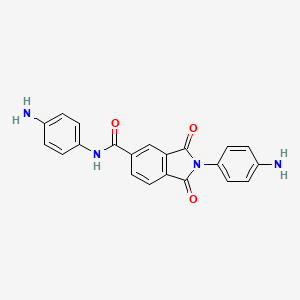![molecular formula C34H24Cl4N4O5S B14950173 (7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione](/img/structure/B14950173.png)
(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-BIS(2,4-DICHLOROBENZYL)-7-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-IMIDAZO[4,5-F][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE-2,8(3H,7H)-DIONE” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Formation of the Thiazole Ring: This often involves the cyclization of a thioamide with a haloketone.
Benzimidazole Formation: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and minimize cost. This can include:
Catalysis: Using catalysts to speed up reactions.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.
Reduction: Reduction reactions can occur at the imidazole or thiazole rings.
Substitution: Halogen atoms in the benzyl groups can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions but can include:
Oxidized Derivatives: Where methoxy groups are converted to hydroxyl groups.
Reduced Derivatives: Where double bonds in the rings are reduced to single bonds.
Substituted Derivatives: Where halogen atoms are replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Possible applications as an anti-cancer or anti-inflammatory agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. Generally, it may involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: Including inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Thiazole Derivatives: Compounds containing thiazole rings.
Imidazole Derivatives: Compounds with imidazole rings.
Uniqueness
The uniqueness of “1,3-BIS(2,4-DICHLOROBENZYL)-7-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-IMIDAZO[4,5-F][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE-2,8(3H,7H)-DIONE” lies in its complex structure, which combines multiple heterocyclic rings and functional groups, potentially leading to unique chemical and biological properties.
Propriétés
Formule moléculaire |
C34H24Cl4N4O5S |
|---|---|
Poids moléculaire |
742.4 g/mol |
Nom IUPAC |
(12E)-4,6-bis[(2,4-dichlorophenyl)methyl]-12-[(3,4,5-trimethoxyphenyl)methylidene]-13-thia-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,14-tetraene-5,11-dione |
InChI |
InChI=1S/C34H24Cl4N4O5S/c1-45-28-8-17(9-29(46-2)31(28)47-3)10-30-32(43)42-25-14-27-26(13-24(25)39-33(42)48-30)40(15-18-4-6-20(35)11-22(18)37)34(44)41(27)16-19-5-7-21(36)12-23(19)38/h4-14H,15-16H2,1-3H3/b30-10+ |
Clé InChI |
NZYUCXAIHZEGRB-WXMAUWIXSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3C4=CC5=C(C=C4N=C3S2)N(C(=O)N5CC6=C(C=C(C=C6)Cl)Cl)CC7=C(C=C(C=C7)Cl)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C4=CC5=C(C=C4N=C3S2)N(C(=O)N5CC6=C(C=C(C=C6)Cl)Cl)CC7=C(C=C(C=C7)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


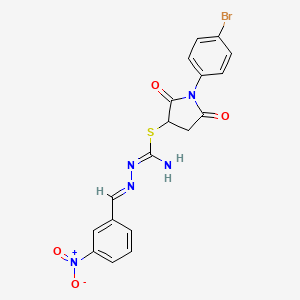
![4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
![(17R)-17-hydroxy-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B14950095.png)
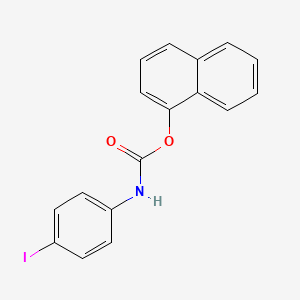
![4,4'-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline)](/img/structure/B14950110.png)
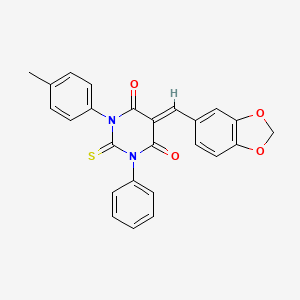
![N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B14950154.png)
![Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-](/img/structure/B14950161.png)
![1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester](/img/structure/B14950163.png)
![2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14950167.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B14950170.png)
![4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14950171.png)
